1-(difluoromethyl)-1H-pyrazol-4-ol
Overview
Description
1-(Difluoromethyl)-1H-pyrazol-4-ol is a chemical compound that features a pyrazole ring substituted with a difluoromethyl group and a hydroxyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(difluoromethyl)-1H-pyrazol-4-ol typically involves the difluoromethylation of pyrazole derivatives. One common method includes the reaction of pyrazole with difluoromethylating agents under specific conditions. For example, the difluoromethylation of 1-(3-bromo-1H-pyrazol-1-yl)ethan-1-one has been successfully achieved, which is significant for the agrochemical industry .
Industrial Production Methods
Industrial production of this compound may involve large-scale difluoromethylation processes using metal-based catalysts to transfer the difluoromethyl group to the pyrazole ring. These processes are optimized for high yield and purity, often employing novel difluorocarbene reagents that are non-ozone depleting .
Chemical Reactions Analysis
Types of Reactions
1-(Difluoromethyl)-1H-pyrazol-4-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form different derivatives with altered functional groups.
Substitution: The difluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, typically involving controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions include various pyrazole derivatives with different functional groups, which can be further utilized in the synthesis of more complex molecules.
Scientific Research Applications
1-(Difluoromethyl)-1H-pyrazol-4-ol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: The compound is studied for its potential biological activities, including antifungal properties.
Medicine: It serves as a building block for the development of pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Mechanism of Action
The mechanism of action of 1-(difluoromethyl)-1H-pyrazol-4-ol involves its interaction with specific molecular targets. For instance, in the context of fungicides, it inhibits succinate dehydrogenase, an enzyme involved in the mitochondrial respiratory chain. This inhibition disrupts the energy production in fungal cells, leading to their death .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 1-(difluoromethyl)-1H-pyrazol-4-ol include:
- 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid
- 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid amides
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both the difluoromethyl and hydroxyl groups on the pyrazole ring enhances its reactivity and potential for diverse applications compared to other similar compounds .
Biological Activity
1-(Difluoromethyl)-1H-pyrazol-4-ol is a compound that has garnered attention due to its unique chemical structure and potential biological activities. This article explores its biological activity, focusing on its applications in agriculture and medicinal chemistry, as well as summarizing relevant research findings.
Chemical Structure and Properties
This compound features a difluoromethyl group at the 1-position of the pyrazole ring and a hydroxyl group at the 4-position. This configuration enhances its lipophilicity and reactivity, making it suitable for interactions with various biological targets. The compound's ability to form hydrogen bonds is crucial for its biological activity, particularly in enzyme interactions and binding affinities compared to non-fluorinated analogs.
Agricultural Applications
One of the primary areas where this compound shows promise is in agriculture, specifically as an intermediate in the synthesis of fungicides. It has been identified as a precursor for compounds that inhibit succinate dehydrogenase, a critical enzyme in the mitochondrial respiration chain of fungi. This inhibition is vital for controlling fungal pathogens, thus making the compound valuable in crop protection strategies .
Table 1: Comparison of Biological Activity with Related Compounds
Compound Name | Activity Description | Key Features |
---|---|---|
This compound | Intermediate for fungicides | Inhibits succinate dehydrogenase |
3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid | Used as an intermediate for fungicides | Contains carboxylic acid group |
1-(Difluoromethyl)-1H-pyrazole-4-carboxylic acid | Similar to above with additional carboxyl group | Enhanced solubility and reactivity |
Medicinal Chemistry Potential
Research indicates that the difluoromethyl group enhances the binding affinity of this compound to biological targets, suggesting potential applications in drug development. Preliminary studies have shown that derivatives of pyrazole compounds exhibit various biological activities, including antifungal properties against pathogens such as Botrytis cinerea. Molecular docking studies have highlighted the difluoromethyl pyrazole moiety as a key active group contributing to this activity .
Case Studies and Research Findings
Several studies have explored the synthesis and biological activity of derivatives related to this compound:
- Synthesis and Activity Against Botrytis cinerea : A study synthesized two new pyrazole-4-carboxamides, which demonstrated moderate inhibitory activity against Botrytis cinerea. The results from molecular docking indicated that the difluoromethyl group was crucial for their antifungal activity .
- Antioxidant Properties : Research on related pyrazole compounds has shown promising antioxidant activities comparable to established antioxidants like Edaravone. For instance, derivatives were tested using ABTS, FRAP, and ORAC assays, demonstrating significant radical-binding activities .
- Inhibition Studies : Further investigations into related pyrazole derivatives indicated their potential as inhibitors for enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), suggesting their possible therapeutic applications in neurodegenerative diseases .
Properties
IUPAC Name |
1-(difluoromethyl)pyrazol-4-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4F2N2O/c5-4(6)8-2-3(9)1-7-8/h1-2,4,9H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NDGHCZUKJTVODX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NN1C(F)F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4F2N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
134.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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